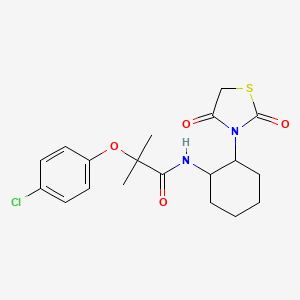

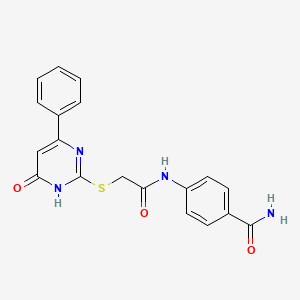

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide, also known as "OPB-9195," is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. It involves an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route. This compound represents a novel tetrahydropyrimidine derivative with potential pharmacological applications .

Antiviral Activity

While specific studies on LaSOM® 293’s antiviral properties are limited, its structural features make it an interesting candidate. Researchers have explored related compounds in the context of antiviral drug development. Investigating LaSOM® 293’s activity against viral infections could be a promising avenue .

Anti-Epileptic Potential

Dihydropyrimidines, structurally similar to phenobarbital, have shown promise as anti-epileptic agents. LaSOM® 293’s unique structure may contribute to its potential in this field. Further studies are needed to evaluate its efficacy and safety .

Intramolecular Charge Transfer (ICT) Systems

Pyrimidine derivatives, including LaSOM® 293, can serve as electron-withdrawing components in push-pull structures for intramolecular charge transfer. Understanding its electronic properties and interactions could lead to applications in optoelectronic devices or sensors .

Antitubercular Activity

Although not directly studied for antitubercular effects, LaSOM® 293’s heterocyclic nature suggests potential bioactivity. Investigating its impact on Mycobacterium tuberculosis (MTB) or Mycobacterium bovis (BCG) could reveal valuable insights .

Kinesin-5 Inhibition and Cell Cycle Control

Monastrol, a related DHPM, inhibits kinesin-5, a protein involved in mitotic cell division. LaSOM® 293’s structural similarity may warrant investigation into its effects on cell cycle regulation and potential anticancer properties .

Propriétés

IUPAC Name |

4-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c20-18(26)13-6-8-14(9-7-13)21-17(25)11-27-19-22-15(10-16(24)23-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,20,26)(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTHSTMSFYJVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)